

# Tert-butyl N-(4-azidobutyl)carbamate IUPAC name and structure

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## Compound of Interest

Compound Name: *Tert-butyl N-(4-azidobutyl)carbamate*

Cat. No.: *B1280418*

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An In-depth Technical Guide to **Tert-butyl N-(4-azidobutyl)carbamate**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Tert-butyl N-(4-azidobutyl)carbamate** is a bifunctional chemical linker of significant interest in medicinal chemistry, chemical biology, and drug development. Its structure incorporates a terminal azide group and an amine group protected by a tert-butoxycarbonyl (Boc) moiety. This arrangement makes it a versatile tool for covalent modification and conjugation of molecules. The azide functional group allows for highly specific and efficient ligation through bioorthogonal "click chemistry" reactions, while the Boc-protected amine provides a latent reactive site that can be unmasked under mild acidic conditions for subsequent derivatization.

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **tert-butyl N-(4-azidobutyl)carbamate**, with a focus on its utility for researchers in the life sciences.

## IUPAC Name and Chemical Structure

- IUPAC Name: **tert-butyl N-(4-azidobutyl)carbamate**<sup>[1]</sup>
- CAS Number: 129392-85-4<sup>[2]</sup><sup>[3]</sup>

- Chemical Structure:

- The molecule consists of a four-carbon (butyl) chain.
- One terminus of the chain is attached to an azide group (-N<sub>3</sub>).
- The other terminus is a nitrogen atom that is part of a carbamate functional group.
- This nitrogen is protected by a tert-butoxycarbonyl (Boc) group.

SMILES: O=C(OC(C)(C)C)NCCCCN=[N+]=[N-][\[3\]](#)

## Physicochemical and Computational Data

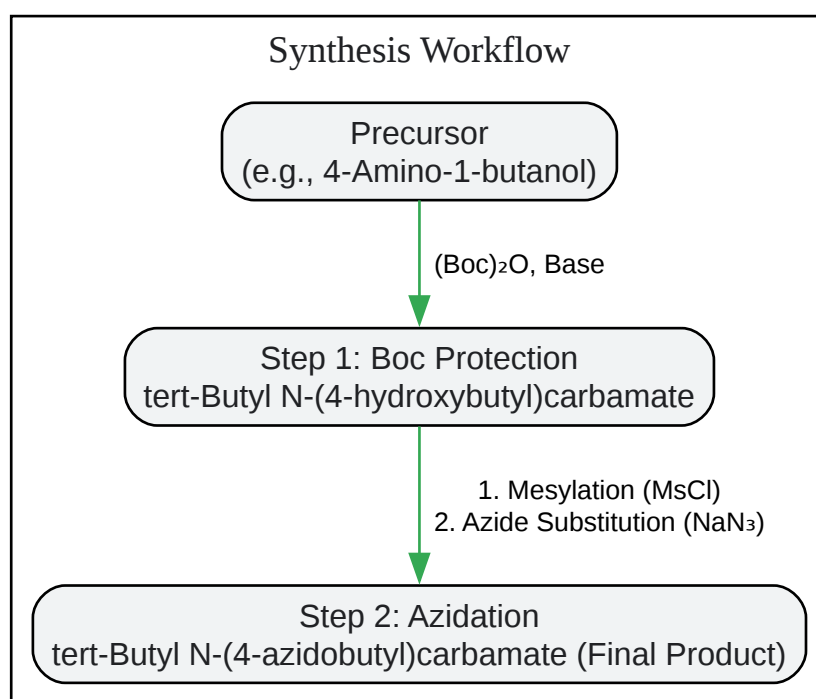
The properties of **tert-butyl N-(4-azidobutyl)carbamate** are summarized in the table below. These data are crucial for understanding the compound's behavior in experimental settings, including its solubility, reactivity, and storage requirements.

Property	Value	Reference(s)
Molecular Formula	C <sub>9</sub> H <sub>18</sub> N <sub>4</sub> O <sub>2</sub>	<a href="#">[2]</a> <a href="#">[4]</a>
Molecular Weight	214.26 g/mol	<a href="#">[3]</a> <a href="#">[5]</a>
Exact Mass	214.14300 Da	<a href="#">[4]</a>
Purity	Typically ≥95% - ≥98%	<a href="#">[3]</a>
Topological Polar Surface Area (TPSA)	87.09 Å <sup>2</sup>	<a href="#">[3]</a>
LogP (octanol-water partition coefficient)	2.25 - 2.60	<a href="#">[3]</a> <a href="#">[4]</a>
Hydrogen Bond Donors	1	<a href="#">[3]</a>
Hydrogen Bond Acceptors	3	<a href="#">[3]</a>
Rotatable Bonds	5	<a href="#">[3]</a>
Storage Conditions	Recommended: -20°C for long-term storage.	<a href="#">[5]</a>

## Synthesis and Experimental Protocols

The synthesis of **tert-butyl N-(4-azidobutyl)carbamate** typically involves a multi-step process starting from a precursor with a four-carbon backbone and two differentiable functional groups. [6] A common and controlled strategy utilizes precursors like 4-amino-1-butanol, where the amine and hydroxyl groups can be functionalized sequentially.[6]

The general synthetic workflow is illustrated below, followed by detailed experimental protocols for each key transformation.



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Caption: General synthetic workflow for **tert-butyl N-(4-azidobutyl)carbamate**.

### Protocol 1: Boc Protection of 4-Amino-1-butanol

This protocol describes the selective protection of the amine group in 4-amino-1-butanol to yield **tert-butyl N-(4-hydroxybutyl)carbamate**.

- Materials:

- 4-Amino-1-butanol
- Di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O)
- Triethylamine (TEA) or Sodium Hydroxide (NaOH)
- Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
- Standard laboratory glassware, magnetic stirrer, and purification supplies (silica gel)
- Procedure:
  - Dissolve 4-amino-1-butanol (1.0 equivalent) in the chosen anhydrous solvent.
  - Add a base such as triethylamine (1.1 equivalents) to the solution to act as a proton scavenger.<sup>[6]</sup>
  - Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the reaction mixture, typically at room temperature or cooled in an ice bath.<sup>[6]</sup>
  - Stir the reaction mixture at room temperature and monitor its progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.
  - Upon completion, quench the reaction with water or a mild aqueous acid (e.g., NH<sub>4</sub>Cl solution).
  - Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
  - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), and concentrate under reduced pressure.
  - Purify the crude product by flash column chromatography on silica gel to yield pure tert-butyl N-(4-hydroxybutyl)carbamate.

## Protocol 2: Conversion of Hydroxyl to Azide Group

This protocol details the two-step conversion of the hydroxyl group in tert-butyl N-(4-hydroxybutyl)carbamate to an azide group. The hydroxyl is first converted to a good leaving

group (mesylate), which is then displaced by an azide.

- Materials:
  - tert-Butyl N-(4-hydroxybutyl)carbamate (from Protocol 1)
  - Methanesulfonyl chloride (MsCl)
  - Triethylamine (TEA) or another suitable non-nucleophilic base
  - Sodium azide ( $\text{NaN}_3$ )
  - Anhydrous solvents (e.g., Dichloromethane (DCM) for mesylation, Dimethylformamide (DMF) for azidation)
  - Standard laboratory glassware, magnetic stirrer, and purification supplies
- Procedure:
  - Mesylation:
    - Dissolve tert-butyl N-(4-hydroxybutyl)carbamate (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM and cool the mixture to  $0^\circ\text{C}$  in an ice bath.
    - Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise, ensuring the temperature remains low.
    - Stir the reaction at  $0^\circ\text{C}$  for 1-2 hours, monitoring by TLC until the starting alcohol is consumed.
    - Wash the reaction mixture with cold water and brine. Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$  and concentrate under reduced pressure. The resulting crude mesylate is often used directly in the next step without further purification.
  - Azide Substitution:
    - Dissolve the crude mesylate from the previous step in DMF.

- Add sodium azide ( $\text{NaN}_3$ , 2-3 equivalents) to the solution.
- Heat the reaction mixture (e.g., to 60-80°C) and stir for several hours or overnight. Monitor the reaction by TLC.
- After completion, cool the mixture to room temperature and dilute with water.
- Extract the product with an organic solvent like ethyl acetate.
- Combine the organic extracts, wash extensively with water and brine to remove DMF and excess salts, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the final product, **tert-butyl N-(4-azidobutyl)carbamate**.

## Applications in Research and Drug Development

**Tert-butyl N-(4-azidobutyl)carbamate** is primarily used as a heterobifunctional crosslinker.<sup>[2]</sup> Its utility stems from the orthogonal reactivity of its two functional groups.

## Click Chemistry and Bioconjugation

The azide group is a key component for "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).<sup>[2][5][7][8]</sup> These reactions are bioorthogonal, meaning they proceed with high efficiency and selectivity in complex biological environments without interfering with native biochemical processes.<sup>[9][10]</sup>

This allows for the precise covalent attachment of the linker to molecules containing a terminal alkyne. Applications include:

- Labeling Biomolecules: Attaching probes (e.g., fluorescent dyes, biotin) to proteins, nucleic acids, or glycans for visualization and detection.<sup>[9]</sup>
- Drug Delivery: Conjugating drugs to targeting moieties like antibodies or peptides to create Antibody-Drug Conjugates (ADCs) or other targeted delivery systems.

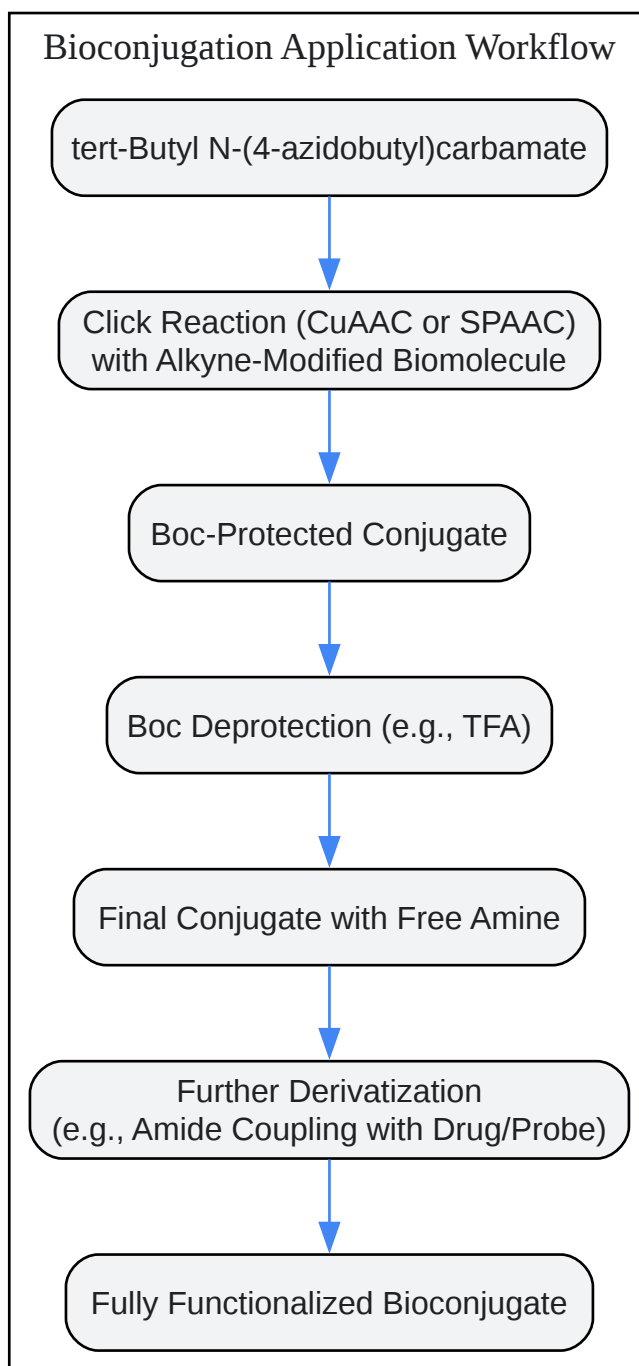
- PROTACs: Serving as a linker component in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).

## Solid-Phase Synthesis and Derivatization

The Boc-protected amine provides a stable, masked reactive site. The Boc group can be easily removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA), exposing a primary amine.<sup>[2][5]</sup> This amine can then be used for further modifications, such as:

- Amide bond formation with carboxylic acids.
- Attachment to solid supports for peptide or small molecule synthesis.
- Formation of ureas, sulfonamides, or other amine derivatives.

The logical workflow for using this linker in a bioconjugation application is depicted below.



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Caption: A typical workflow for the application of the linker in bioconjugation.

## Conclusion



**Tert-butyl N-(4-azidobutyl)carbamate** is a powerful and versatile chemical tool for researchers engaged in drug discovery, diagnostics, and fundamental biological studies. Its heterobifunctional nature, combining the robust and specific reactivity of the azide group with the readily deprotectable Boc-amine, enables the strategic and controlled assembly of complex molecular architectures. The protocols and data presented in this guide provide a solid foundation for the synthesis and application of this important linker in advanced biomedical research.

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